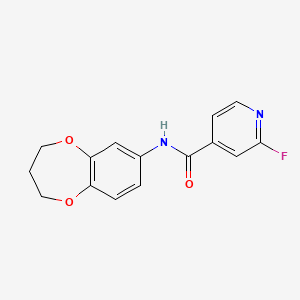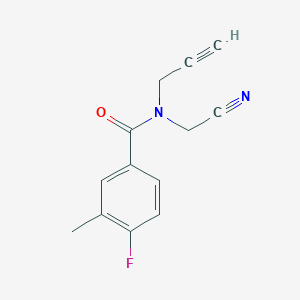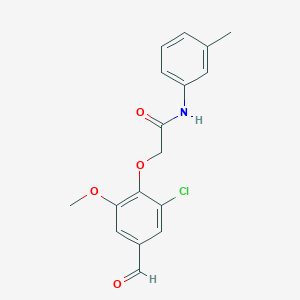
2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(3-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chloro-4-formyl-6-methoxyphenoxy)-N-(3-methylphenyl)acetamide, also known as CMFMA, is a chemical compound that has been studied for its potential use in various scientific applications. This compound has been studied for its ability to act as a catalyst for chemical reactions, its ability to act as an antioxidant, and its potential use in drug delivery systems. CMFMA has been found to have a wide range of effects on biochemical and physiological processes, and has been studied for its potential applications in laboratory experiments.
作用机制
The mechanism of action of 2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(3-methylphenyl)acetamide is not completely understood. However, it is believed that the compound acts as an electron donor, donating electrons to free radicals and other reactive species. This donation of electrons stabilizes the radicals, preventing them from causing oxidative damage.
Biochemical and Physiological Effects
2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(3-methylphenyl)acetamide has been found to have a wide range of effects on biochemical and physiological processes. It has been found to reduce inflammation, inhibit cell proliferation, and induce apoptosis in cancer cells. It has also been found to inhibit the activity of enzymes involved in the metabolism of drugs, and to reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
The advantages of using 2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(3-methylphenyl)acetamide in laboratory experiments include its low cost, its wide range of effects on biochemical and physiological processes, and its ease of use. The disadvantages of using 2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(3-methylphenyl)acetamide in laboratory experiments include its instability in water and its tendency to form complexes with other molecules.
未来方向
Future research on 2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(3-methylphenyl)acetamide could focus on developing more efficient synthesis methods, exploring its potential applications in drug delivery systems, and further investigating its effects on biochemical and physiological processes. Additionally, further research could be conducted to explore the potential of 2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(3-methylphenyl)acetamide as an antioxidant, as well as its potential use in the synthesis of other organic compounds. Finally, further research could be conducted to investigate the mechanism of action of 2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(3-methylphenyl)acetamide and its potential applications in laboratory experiments.
合成方法
2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(3-methylphenyl)acetamide can be synthesized by several different methods. One approach is to use a Grignard reaction, in which an alkyl halide is reacted with magnesium in an ether solvent. The resulting product is a mixture of the desired product and unreacted starting materials, which can be separated by column chromatography. Another method of synthesis is to use a Wittig reaction, in which an aldehyde or ketone is reacted with a phosphonium salt in an ether solvent. The resulting product is a mixture of the desired product and unreacted starting materials, which can be separated by column chromatography.
科学研究应用
2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(3-methylphenyl)acetamide has been studied for its potential use as a catalyst for chemical reactions. It has been found to be effective in catalyzing the reaction of aldehydes and ketones with organometallic reagents. It has also been used as a catalyst in the synthesis of organic compounds, such as amides and esters. 2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(3-methylphenyl)acetamide has also been studied for its potential use as an antioxidant. It has been found to be effective in scavenging free radicals, and has been used to reduce the oxidative damage caused by reactive oxygen species.
属性
IUPAC Name |
2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c1-11-4-3-5-13(6-11)19-16(21)10-23-17-14(18)7-12(9-20)8-15(17)22-2/h3-9H,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTYEPVTUWCEKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2Cl)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(3-methylphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-chloro-4-methoxyphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2623118.png)
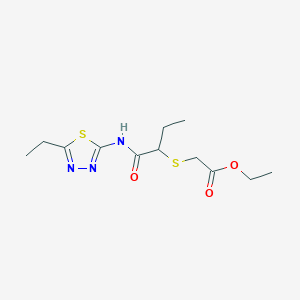
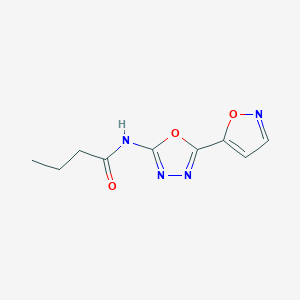

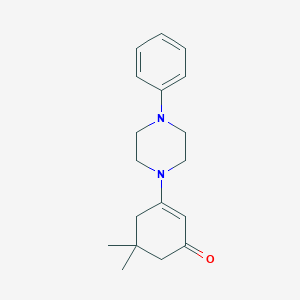
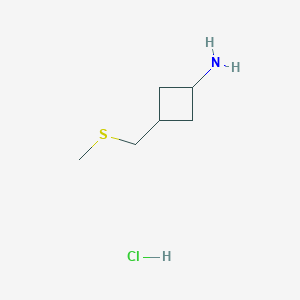
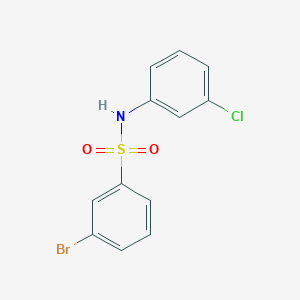
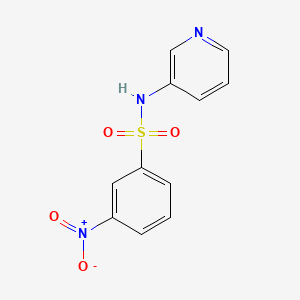
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,4,5-trimethoxybenzoate](/img/structure/B2623131.png)
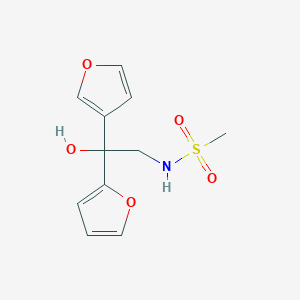
![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(pyridin-3-yl)ethane-1-sulfonamido](/img/structure/B2623133.png)
